DB02859 -

DB02859

Catalog Number: EVT-1566033
CAS Number:
Molecular Formula: C29H44O8
Molecular Weight: 520.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
1,17-Dihydroxy-10,11,18-trimethoxy-2,14,16-trimethyl-5-phenyl-4,19-dioxabicyclo[13.3.1]nonadec-12-en-3-one is a natural product found in Sorangium cellulosum and Bacteria with data available.
Classification
  • Type: Small molecule
  • Therapeutic Category: Investigational drug with potential applications in various diseases.
Synthesis Analysis

The synthesis of DB02859 involves several methodologies that can vary based on the desired purity and yield. Common methods include:

  1. Chemical Synthesis: This involves multi-step synthetic pathways where starting materials undergo various reactions to form the target compound. The specific steps often include:
    • Functionalization: Introducing functional groups to modify reactivity.
    • Coupling Reactions: Joining different molecular fragments to create larger structures.
  2. Technical Details:
    • Reagents Used: Specific reagents are selected based on their compatibility with the functional groups present in the precursor materials.
    • Reaction Conditions: Temperature, pressure, and solvent choice play critical roles in optimizing yields and minimizing by-products.
Molecular Structure Analysis

The molecular structure of DB02859 can be represented using standard chemical notation. The compound's structure typically includes:

  • Molecular Formula: CxHyNz (specific values depend on the exact structure).
  • Structural Features:
    • Presence of aromatic rings or aliphatic chains.
    • Functional groups such as hydroxyls, amines, or carboxylic acids.

Data

  • Molecular Weight: Determined through mass spectrometry.
  • 3D Structure Visualization: Tools like molecular modeling software can be used to visualize spatial arrangements.
Chemical Reactions Analysis

DB02859 participates in various chemical reactions, which can be categorized as follows:

  1. Substitution Reactions: Where one functional group is replaced by another.
  2. Elimination Reactions: Leading to the formation of double bonds or rings.
  3. Addition Reactions: Typically involving unsaturated compounds where new atoms or groups are added.

Technical Details

  • The reaction mechanisms often involve nucleophilic attack or electrophilic addition, depending on the nature of the reactants involved.
Mechanism of Action

The mechanism of action for DB02859 relates to its interaction with biological targets, which may include:

  • Enzyme Inhibition: Binding to active sites of enzymes, thereby altering their activity.
  • Receptor Modulation: Acting as an agonist or antagonist at specific receptor sites.

Process

  • Upon administration, DB02859 is absorbed into systemic circulation where it interacts with target proteins, leading to downstream effects that contribute to its therapeutic efficacy.
Physical and Chemical Properties Analysis

DB02859 exhibits several physical and chemical properties that are crucial for its application:

  • Solubility: Solubility in water and organic solvents affects bioavailability.
  • Stability: Thermal and chemical stability under various conditions (pH, light exposure).
  • Melting Point: Provides information on purity and crystalline structure.

Relevant Data

  • pKa Values: Indicate acidic or basic nature which influences solubility and absorption.
  • LogP Values: Measure lipophilicity which is critical for membrane permeability.
Applications

DB02859 has potential applications across various scientific fields:

  1. Pharmacology: As a candidate for drug development aimed at treating specific diseases.
  2. Biochemistry Research: Understanding enzyme mechanisms or cellular pathways through targeted inhibition or activation.
  3. Material Science: Investigating its properties for use in developing new materials or nanotechnology applications.
Introduction to DB02859 (Soraphen A)

Chemical Identity and Classification

Structural Characterization (Macrolide Framework)

Soraphen A (DrugBank ID: DB02859) is a complex macrocyclic polyketide belonging to the macrolide class of natural products. Its core structure consists of a 25-membered lactone ring incorporating multiple oxygen-containing functional groups, including hydroxyl, methoxy, and hemiketal moieties [1] [5]. The macrolide backbone is further characterized by:

  • An α,β-unsaturated enoate system within the macrocycle
  • A benzyl-substituted tetrahydropyran ring
  • A highly substituted cyclohexane unit fused to the lactone ring via hemiketal formation [7]

This intricate architecture places Soraphen A within the broader family of polyketide-derived macrolides, distinct from classical antibacterial macrolides due to its larger ring size and specific biological activity. The structural complexity is reflected in its molecular formula (C₂₉H₄₄O₈) and average molecular weight of 520.6549 g/mol [1]. X-ray crystallographic studies of related macrolides reveal that their three-dimensional conformation is critical for biological activity, with the spatial orientation of functional groups determining target binding affinity [2].

Table 1: Key Structural Features of Soraphen A

Structural ElementChemical CharacteristicsBiological Significance
Macrolactone ring25-membered ring with ester bondCore scaffold for target interaction
Hemiketal groupC1-C2 bridge forming bicyclic systemStabilizes ring conformation
Methoxy groupsAt C5, C6, and C16 positionsModulate hydrophobicity and membrane penetration
Benzyl moietyAttached to tetrahydropyran ringEnhances target binding affinity
α,β-unsaturated enoateConjugated double bond systemElectronic properties influencing reactivity

IUPAC Nomenclature and Stereochemical Configuration

The systematic IUPAC name for Soraphen A is (1R,2S,5S,10S,11R,12E,14S,15S,16S,17S,18R)-1,17-dihydroxy-10,11,18-trimethoxy-2,14,16-trimethyl-5-phenyl-4,19-dioxabicyclo[13.3.1]nonadec-12-en-3-one [1] [5]. This nomenclature precisely defines:

  • Ring structure: Describes the bicyclic [13.3.1]nonadecane system formed by the macrolactone and hemiketal bridge
  • Stereochemistry: Specifies 11 chiral centers with defined absolute configurations (R or S)
  • Double bond geometry: Indicates the E-configuration at the C12 position
  • Functional groups: Locates hydroxy, methoxy, and ketone moieties within the framework

The stereochemical complexity is further evidenced by the compound's specific optical rotation and crystallographic data. The defined stereochemistry at C1, C2, C5, C10, C11, C14, C15, C16, C17, and C18 positions creates a unique three-dimensional structure essential for its biological activity as an acetyl-CoA carboxylase inhibitor [1] [7]. The absolute configuration was determined through X-ray diffraction studies of crystalline derivatives and comparison with known stereochemical templates of related macrolides [5].

Historical Discovery and Natural Source (Sorangium cellulosum)

Soraphen A was originally isolated from the myxobacterium Sorangium cellulosum strain So ce56, a soil-dwelling microorganism renowned for its complex secondary metabolism [3] [8]. Key aspects of its discovery and source include:

  • Source characteristics: Sorangium cellulosum is a gram-negative delta-proteobacterium exhibiting social behavior, including fruiting body formation and gliding motility. Strain So ce56 was isolated from decaying plant material in Mediterranean soil ecosystems [8].
  • Genomic capacity: The complete genome sequencing of S. cellulosum So ce56 revealed a 13.03 Mb circular chromosome – the largest bacterial genome sequenced at the time of publication. This massive genetic repertoire includes 17 secondary metabolite biosynthetic gene clusters, accounting for approximately 9% of its total genome [3].
  • Biosynthetic origin: Soraphen A is produced by a polyketide synthase (PKS) pathway encoded within one of these gene clusters. The biosynthetic machinery involves multi-modular PKS enzymes that assemble the polyketide backbone through sequential condensation of malonyl-CoA extender units, followed by extensive enzymatic tailoring (oxidation, glycosylation, and methylation) [3] [5].
  • Discovery timeline: Initial characterization occurred in the early 1990s during screening programs for antifungal compounds. It demonstrated exceptional activity against plant-pathogenic fungi at nanomolar concentrations, prompting significant interest for agricultural applications [5]. However, development was halted when Soraphen A was identified as a potent teratogen (causing developmental abnormalities in vertebrate models), preventing its commercial use as a fungicide [5].

Pharmacological Significance of Acetyl-CoA Carboxylase Inhibition

Mechanism of ActionSoraphen A functions as a potent allosteric inhibitor of Acetyl-CoA Carboxylase (ACC), specifically targeting both ACC1 (cytosolic) and ACC2 (mitochondrial) isoforms in mammals [1] [4] [9]. Its inhibitory mechanism involves:

  • Binding site: Interaction with the biotin carboxyl carrier protein (BCCP) domain of ACC
  • Conformational disruption: Prevention of the carboxylation reaction that converts acetyl-CoA to malonyl-CoA
  • Metabolic consequences:
  • Reduced fatty acid synthesis: Depletion of malonyl-CoA decreases de novo lipogenesis
  • Increased fatty acid oxidation: Lower malonyl-CoA concentrations release inhibition on carnitine palmitoyltransferase 1 (CPT-1), enhancing β-oxidation [4]

Table 2: Comparative Effects on ACC Isoforms

ParameterACC1 (Cytosolic Isoform)ACC2 (Mitochondrial Isoform)
Primary FunctionFatty acid synthesisRegulation of fatty acid oxidation
Tissue DistributionLipogenic tissues (liver, adipose)Oxidative tissues (liver, muscle, heart)
Inhibition by Soraphen AIC₅₀ ~15-50 nMIC₅₀ ~15-50 nM
Metabolic Consequence of InhibitionReduced hepatic triglyceride synthesisIncreased mitochondrial β-oxidation

Therapeutic ImplicationsResearch into Soraphen A's ACC inhibition has revealed significant pharmacological potential:

  • Anti-steatotic effects: In experimental models, ACC inhibition reduces hepatic triglyceride accumulation by 36% through suppression of de novo lipogenesis. This positions ACC inhibitors as promising candidates for non-alcoholic fatty liver disease (NAFLD) and steatohepatitis (NASH) [4].
  • Metabolic paradox: Despite improving hepatic steatosis, ACC inhibition induces hypertriglyceridemia (~200% plasma triglyceride elevation). This results from:
  • Depletion of malonyl-CoA-dependent polyunsaturated fatty acids (PUFAs)
  • Subsequent SREBP-1c activation increasing GPAT1 expression
  • Enhanced VLDL assembly and secretion [4]
  • Therapeutic strategies: The Soraphen A-induced hypertriglyceridemia has guided therapeutic strategies:
  • Isozyme-selective inhibitors to balance lipid parameters
  • Combination therapies with triglyceride-lowering agents
  • PUFA supplementation to correct essential fatty acid deficiency [4] [9]

Research ApplicationsBeyond direct therapeutic applications, Soraphen A serves as:

  • A biochemical probe for studying malonyl-CoA-dependent metabolic pathways
  • A structural template for designing synthetic ACC inhibitors with improved pharmacokinetic profiles
  • A validation tool for ACC as a druggable target in metabolic disorders [9]

Table 3: Summary of Soraphen A (DB02859) Characteristics

CategoryIdentifiers & Properties
Systematic Name(1R,2S,5S,10S,11R,12E,14S,15S,16S,17S,18R)-1,17-dihydroxy-10,11,18-trimethoxy-2,14,16-trimethyl-5-phenyl-4,19-dioxabicyclo[13.3.1]nonadec-12-en-3-one
Registry NumbersCAS: 122547-72-2; ChEBI: 9200; DrugBank: DB02859
Molecular FormulaC₂₉H₄₄O₈
Molecular Weight520.6549 g/mol (average)
Chemical ClassificationMacrolide / Polyketide
Natural SourceSorangium cellulosum So ce56
Primary TargetAcetyl-CoA Carboxylase (ACC1 & ACC2)
Therapeutic PotentialAnti-steatotic agent for fatty liver disorders

The unique structural and mechanistic properties of Soraphen A continue to make it a valuable compound for investigating lipid metabolism regulation and developing novel therapies for metabolic diseases. Its complex macrolide architecture serves as both a challenge and inspiration for synthetic chemists aiming to create optimized ACC inhibitors without the hypertriglyceridemic side effect [4] [9].

Properties

Product Name

DB02859

IUPAC Name

1,17-dihydroxy-10,11,18-trimethoxy-2,14,16-trimethyl-5-phenyl-4,19-dioxabicyclo[13.3.1]nonadec-12-en-3-one

Molecular Formula

C29H44O8

Molecular Weight

520.7 g/mol

InChI

InChI=1S/C29H44O8/c1-18-16-17-24(34-5)23(33-4)15-11-10-14-22(21-12-8-7-9-13-21)36-28(31)20(3)29(32)27(35-6)25(30)19(2)26(18)37-29/h7-9,12-13,16-20,22-27,30,32H,10-11,14-15H2,1-6H3

InChI Key

WPMGNXPRKGXGBO-UHFFFAOYSA-N

SMILES

CC1C=CC(C(CCCCC(OC(=O)C(C2(C(C(C(C1O2)C)O)OC)O)C)C3=CC=CC=C3)OC)OC

Synonyms

soraphen A
soraphen A(1alpha)

Canonical SMILES

CC1C=CC(C(CCCCC(OC(=O)C(C2(C(C(C(C1O2)C)O)OC)O)C)C3=CC=CC=C3)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.